REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][CH2:13][CH2:14][S:15]([OH:18])(=[O:17])=[O:16].C([O-])(=O)C.[K+:23]>C(O)(=O)C>[K+:23].[C:4]1(=[O:6])[N:12]([CH2:13][CH2:14][S:15]([O-:18])(=[O:17])=[O:16])[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]12 |f:2.3,5.6|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
NCCS(=O)(=O)O
|
Name
|
potassium acetate
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
DISSOLUTION
|
Details
|
the complete dissolution of the reagents (2.5 h)
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
a precipitate formed which
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
WASH
|
Details
|
washed with glacial acetic acid and absolute ethanol
|
Type
|
CUSTOM
|
Details
|
dried in the air and under vacuum (50° C.)
|
Name
|
2-phthalimidoethanesulfonic acid potassium salt
|
Type
|
product
|
Smiles
|
[K+].C1(C=2C(C(N1CCS(=O)(=O)[O-])=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |